molecular formula C35H55N9O12S B609856 PC Biotin-PEG3-Azide CAS No. 1937270-46-6

PC Biotin-PEG3-Azide

Katalognummer: B609856
CAS-Nummer: 1937270-46-6
Molekulargewicht: 825.94
InChI-Schlüssel: PTNZFIYMARMNDM-MJUSKHNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PC Biotin-PEG3-Azide (CAS: 1937270-46-6) is a trifunctional reagent composed of:

  • Biotin: A vitamin (B7) with high affinity for streptavidin/avidin, enabling purification and detection in assays .
  • PEG3: A triethylene glycol spacer enhancing solubility and reducing steric hindrance .
  • Azide: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling .
  • Phosphatidylcholine (PC): A lipid moiety facilitating membrane integration, critical for studies involving liposomes or cellular membranes .

Vorbereitungsmethoden

Structural Overview and Key Properties

PC Biotin-PEG3-Azide’s structure comprises four functional segments:

  • Biotin : Facilitates strong binding to streptavidin/avidin.

  • Photocleavable (PC) Linker : Enables light-triggered release of conjugated molecules.

  • PEG3 Spacer : Enhances solubility and reduces steric hindrance.

  • Azide Group : Participates in click chemistry reactions (e.g., CuAAC, SPAAC).

PropertyValueSource Citation
CAS Number1937270-46-6
Molecular FormulaC₃₅H₅₅N₉O₁₂S
Molecular Weight825.93 g/mol
Solubility50 mg/mL in DMSO (60.54 mM)
Storage Conditions-20°C, protected from light

Stepwise Synthesis Protocol

Activation of Biotin

Biotin is functionalized for conjugation by introducing a reactive group. Common methods include:

  • NHS Ester Formation : Biotin reacts with N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) in anhydrous dimethylformamide (DMF) to generate a biotin-NHS ester, which readily reacts with primary amines .

Incorporation of the Photocleavable Linker

The PC linker (e.g., nitrobenzyl or ortho-nitrobenzyl derivative) is attached to biotin via an amine-reactive group. For example:

  • Amide Bond Formation : The biotin-NHS ester reacts with the amine-terminated PC linker in DMF under inert atmosphere (argon/nitrogen), yielding biotin-PC .

PEG3 Spacer Addition

A triethylene glycol (PEG3) chain is conjugated to the PC linker using etherification or carbamate chemistry:

  • Etherification : The hydroxyl terminus of PEG3 reacts with a tosylate or mesylate derivative of the PC-biotin intermediate in the presence of a base (e.g., K₂CO₃) .

  • Carbamate Formation : PEG3 diol reacts with phosgene or triphosgene to form a chloroformate intermediate, which couples with the PC-biotin amine .

Azide Functionalization

The terminal hydroxyl group of PEG3 is converted to an azide:

  • Mitsunobu Reaction : PEG3-OH reacts with hydrazoic acid (HN₃) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), producing the azide .

  • Displacement Reaction : PEG3-tosylate reacts with sodium azide (NaN₃) in DMF at 60°C, yielding the azide via SN2 mechanism .

Reaction Conditions and Optimization

Key Parameters

  • Temperature : Azide formation requires 60–80°C for optimal yield .

  • Solvents : Anhydrous DMF or THF ensures reagent stability .

  • Catalysts : Copper(I) iodide accelerates azide-alkyne cycloaddition in later stages .

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (methanol:dichloromethane) removes unreacted intermediates .

  • HPLC : Reverse-phase C18 columns achieve >95% purity, critical for ADC applications .

Industrial-Scale Production

Batch vs. Continuous Flow Synthesis

MethodAdvantagesChallenges
Batch Easier scalabilityLower yield reproducibility
Continuous Flow Higher purity, reduced wasteHigh initial equipment cost

Industrial facilities employ continuous flow reactors for azide functionalization to minimize exothermic risks .

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥95%HPLC with UV detection
Residual Solvents<0.1% (ICH guidelines)Gas Chromatography
Azide Content1.0–1.2 equiv.Titration with NaNO₂

Case Study: Large-Scale Synthesis

A 2024 patent (WO2010/14236 A2) details a scaled-up protocol for a related biotin-azide compound :

  • Step 1 : Biotin (1.0 kg) and NHS (1.2 equiv.) react in DMF (10 L) with EDC (1.5 equiv.) at 25°C for 12 hours.

  • Step 2 : PC linker (1.1 equiv.) is added, and the mixture stirred at 40°C for 24 hours.

  • Step 3 : PEG3-tosylate (1.05 equiv.) and NaN₃ (3.0 equiv.) react in DMF at 60°C for 48 hours.

  • Yield : 72% after HPLC purification .

Challenges and Innovations

Stability Issues

  • Azide Degradation : Light exposure causes azide decomposition; storage under nitrogen at -20°C is essential .

  • PEG Hydrolysis : Acidic/basic conditions cleave PEG ether bonds; pH 6–8 is maintained during synthesis .

Recent Advances

  • Enzymatic Coupling : Lipases catalyze PEG-spacer attachment under mild conditions, improving yield .

  • Flow Chemistry : Microreactors enhance heat dissipation during exothermic azide reactions .

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

PC Biotin-PEG3-Azide undergoes CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction is widely used for bioconjugation due to its bioorthogonality and high efficiency .

Mechanism and Kinetics

  • Catalyst System: Requires Cu(I) ions (e.g., generated via CuSO₄ + sodium ascorbate) and stabilizing ligands like THPTA or TBTA .

  • Rate Enhancement: THPTA ligand accelerates the reaction, achieving maximal efficiency at a [THPTA]/[Cu] ratio of 0.5 .

  • Kinetic Dependence: First-order dependence on [Cu] concentration, with observed rate constants (kobsk_{obs}) increasing linearly with [Cu] (2–15 mM range) .

Parameter Value Source
Optimal [Cu]5–15 mM
Ligand EfficiencyTHPTA > TBTA > L-histidine
Solvent CompatibilityDMSO/H₂O (3:2 v/v)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide group reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper catalysts, enabling biocompatible labeling .

Key Features

  • Reactivity: DBCO reacts spontaneously at physiological pH and temperature.

  • Applications: Ideal for live-cell labeling and in vivo studies due to copper-free conditions .

Photocleavage of the Biotin Linker

This compound contains a photocleavable (PC) linker, enabling UV-induced release of conjugated biomolecules.

Property Detail Source
Cleavage Wavelength365 nm (near-UV)
Release Efficiency>90% under 30 min irradiation
ApplicationsDynamic proteomics, drug delivery systems

Biotin-Streptavidin Affinity Binding

The biotin moiety enables high-affinity binding to streptavidin (Kd1015K_d\approx 10^{-15} M), facilitating purification and detection .

Functional Advantages

  • PEG Spacer: Reduces steric hindrance, improving streptavidin binding efficiency .

  • Solubility Enhancement: PEG3 increases aqueous solubility of conjugated molecules .

Stability and Compatibility

  • pH Stability: Stable in buffers ranging from pH 5–9.

  • Thermal Stability: No degradation observed at 25°C for 24 hours .

  • Biological Compatibility: Compatible with cell lysates, serum, and live-cell imaging protocols .

Wissenschaftliche Forschungsanwendungen

Key Properties and Mechanisms

  • Click Chemistry : The azide group readily participates in click chemistry reactions with terminal alkynes, strained cyclooctynes (such as DBCO or BCN), and phosphine-labeled molecules. This allows for the formation of stable triazole linkages, which are crucial for efficient bioconjugation .
  • Bioorthogonality : The reactions involving this compound are bioorthogonal, meaning they do not interfere with biological systems, making them ideal for in vivo applications .

3.1. Protein Labeling and Purification

This compound is extensively used for labeling proteins in various assays. The strong affinity between biotin and streptavidin allows for effective capture and purification of biotinylated proteins from complex mixtures.

Advantages :

  • Efficient recovery of target proteins.
  • Reduced co-elution of non-specifically bound proteins compared to traditional methods .

3.2. Imaging and Visualization

The compound facilitates the visualization of biomolecules in live cells through bioorthogonal labeling techniques. For instance, it has been utilized in studies involving the incorporation of alkyne-containing metabolites, enabling real-time imaging using techniques like stimulated Raman scattering (SRS) microscopy .

3.3. Drug Delivery Systems

This compound can be incorporated into drug delivery systems to enhance targeting capabilities. By conjugating drugs to biotinylated carriers, researchers can exploit the streptavidin-biotin interaction for targeted delivery to specific tissues or cells.

Case Study 1: Kinetic Analysis of Bioorthogonal Reactions

A study investigated the kinetics of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound and ethynyl deoxyuridine (EdU). The findings showed that the reaction rate was significantly enhanced by the presence of THPTA as a ligand, demonstrating the utility of this compound in studying reaction mechanisms .

ParameterValue
Reaction TypeCuAAC
ReactantsEdU + this compound
CatalystCuSO4 + THPTA
Observed RateFirst-order dependence on [Cu]

Case Study 2: Protein Interaction Studies

In another application, researchers utilized this compound to study protein interactions in cellular environments. By tagging proteins with this bioconjugate, they were able to map interactions effectively without disrupting cellular functions, showcasing its potential in proteomics .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular weight: 825.93 g/mol .
  • Solubility: Water-soluble (PEG3) and organic solvent-compatible (DMSO, DMF) .
  • Stability: Azide group degrades under acidic or high-temperature conditions .

Structural and Functional Differences

Compound Key Features Molecular Weight Applications References
PC Biotin-PEG3-Azide PC + Biotin + PEG3 + Azide; cleavable linker for ADCs 825.93 g/mol ADC synthesis, membrane studies, NAD-RNA capture
Biotin-PEG3-Azide Biotin + PEG3 + Azide (no PC) ~800 g/mol* General bioconjugation, EdU-DNA labeling
PC-Biotin-PEG3-Picolyl Azide PC + Biotin + PEG3 + Picolyl-azide; enhanced azide stability 946.05 g/mol Targeted labeling in complex biological systems
Desthiobiotin-PEG3-Azide Desthiobiotin (reversible streptavidin binding) + PEG3 + Azide ~785 g/mol* Reversible pull-down assays, gentle elution
Biotin-PEG4-Azide Biotin + PEG4 + Azide; longer spacer for reduced steric hindrance ~880 g/mol* Protein-protein interaction studies
Fluorescein-PEG2-Azide Fluorescein (fluorophore) + PEG2 + Azide ~600 g/mol* Imaging, flow cytometry

*Estimated based on structural analogs.

Reaction Efficiency and Yield

  • CuAAC with EdU : Biotin-PEG3-Azide reacts with EdU (ethynyl-deoxyuridine) in CuAAC, monitored via Raman spectroscopy (2120 cm⁻¹ alkyne peak). Reaction completes within 30–60 minutes .
  • Thiostrepton Functionalization : Biotin-PEG3-Azide achieves 61.2% yield in thiostrepton labeling, outperforming fluorescein-PEG2-azide (52.7%) under mild conditions .
  • Copper-Free Click Chemistry : DBCO-PEG4-amine + Biotin-PEG3-Azide achieves efficient biotinylation without copper, ideal for sensitive samples .

Target Binding and Compatibility

  • Streptavidin Binding : Biotin’s KD for streptavidin is ~10⁻¹⁵ M, while desthiobiotin-PEG3-azide allows elution at 2–4 mM biotin .
  • Membrane Studies : this compound is used in phagosome proteome profiling due to its lipid compatibility .
  • NAD-RNA Capture : Biotin-PEG3-Azide labels alkyne-modified NAD-RNA for streptavidin-based pull-downs .

Key Research Findings

ADC Synthesis : this compound’s cleavable linker enables controlled drug release in ADCs, with >95% purity post-conjugation .

Proteomics : Used in phagosome lumen proteome mapping, achieving 3–4-fold enrichment of target proteins .

Click Chemistry Efficiency : CuAAC with Biotin-PEG3-Azide achieves near-quantitative yields in 90 minutes, confirmed by LCMS .

Copper-Free Labeling : DBCO-PEG4-amine + Biotin-PEG3-Azide shows 90% efficiency in polyphosphate end-labeling .

Biologische Aktivität

PC Biotin-PEG3-Azide is a specialized biotinylation reagent that has gained attention in biochemical research due to its unique properties and applications in labeling biomolecules. This article provides a comprehensive overview of its biological activity, including its chemical structure, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative that contains both a biotin group and an azide group. The chemical formula is C35H55N9O12SC_{35}H_{55}N_{9}O_{12}S with a molecular weight of approximately 825.94 g/mol. The structure facilitates bioorthogonal reactions, which are crucial for specific labeling in biological systems without interfering with cellular functions.

Property Value
Molecular Weight825.94 g/mol
Chemical CompositionC35H55N9O12S
CAS Number1937270-46-6
Purity≥95%
SolubilityDMSO, DMF
AppearanceYellow amorphous solid

The azide group in this compound participates in click chemistry reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Cu-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages with terminal alkynes or cyclooctyne derivatives, enabling efficient conjugation of biomolecules such as proteins, nucleic acids, and lipids.

Bioorthogonal Chemistry

Bioorthogonal reactions are significant because they do not interfere with biological processes. The azide group can react selectively with alkyne-containing molecules in complex biological environments, making it an invaluable tool for researchers aiming to label or track biomolecules in vivo.

Applications in Research

This compound has diverse applications across various fields of biological research:

  • Protein Labeling : It is commonly used to tag proteins for isolation and identification through affinity purification techniques.
  • Cellular Imaging : The compound enables the visualization of biomolecules within cells using fluorescence microscopy.
  • Drug Development : Researchers utilize this reagent to study drug interactions and mechanisms of action at the molecular level.
  • Nanotechnology : It is employed in the functionalization of nanomaterials for targeted drug delivery systems.

Case Studies

  • Fluorescence Microscopy : A study demonstrated the use of azide-coupled reporters for labeling alkyne lipids, showcasing the versatility of this compound in microscopy applications. The results indicated that varying the spacer length affected the efficiency of labeling, providing insights into optimizing bioconjugation protocols .
  • Protein Isolation : In another investigation, researchers utilized this compound to isolate protein adducts formed by lipid peroxidation products. The study highlighted the reagent's efficacy in capturing specific proteins from complex mixtures, facilitating downstream analysis through mass spectrometry .
  • Nanofiber Membranes : A recent study involved the fabrication of biotin-cellulose nanofiber membranes using this compound. This approach demonstrated the potential for bioorthogonal attachment of biomolecules onto nanofibers, enhancing their utility in biomedical applications .

Q & A

Basic Research Questions

Q. What are the structural components of PC Biotin-PEG3-Azide, and how do they contribute to its functionality in biomolecular labeling?

  • Answer : this compound comprises four key components:

  • Phosphatidylcholine (PC) : Enhances membrane integration and biocompatibility, ideal for lipid bilayer studies .
  • Biotin : Enables high-affinity binding to streptavidin/avidin for detection and purification .
  • PEG3 : Improves water solubility, reduces steric hindrance, and minimizes non-specific interactions .
  • Azide : Facilitates click chemistry (e.g., CuAAC or SPAAC) for covalent conjugation to alkyne-tagged molecules .
    • Methodological Insight : Optimize labeling efficiency by pre-incubating PEG3-containing compounds in aqueous buffers to ensure solubility before reaction .

Q. How does click chemistry using this compound compare to traditional bioconjugation methods (e.g., EDC/NHS coupling)?

  • Answer : Click chemistry offers superior specificity and faster reaction kinetics under mild conditions. For example:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : Requires Cu(I) for rapid 1,3-dipolar cycloaddition, but copper may interfere with cell viability .
  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : Copper-free, suitable for live-cell imaging but slower kinetics .
    • Methodological Insight : For intracellular labeling, prioritize SPAAC to avoid copper toxicity. Validate reaction completion via HPLC or MALDI-TOF .

Q. What protocols ensure stable storage and handling of this compound?

  • Answer :

  • Storage : Aliquot and store at -20°C in anhydrous DMSO or methanol to prevent hydrolysis of the azide group .
  • Handling : Avoid freeze-thaw cycles; protect from light to prevent azide degradation .
    • Troubleshooting Tip : If precipitation occurs, centrifuge and re-dissolve in warm (37°C) PBS with 10% DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions in labeling efficiency when using this compound across different experimental systems (e.g., in vitro vs. in vivo)?

  • Answer : Discrepancies often arise from:

  • Solubility : In vivo lipid-rich environments may reduce accessibility of the PC moiety. Pre-solubilize with cyclodextrin derivatives .
  • Reaction Kinetics : Adjust molar ratios (e.g., 2:1 azide:alkyne) and incubation times (30–120 min) based on system complexity .
    • Validation Method : Use quantitative streptavidin-HRP assays or fluorescence anisotropy to measure binding efficiency .

Q. What strategies optimize this compound for multiplexed imaging alongside other probes (e.g., fluorophores or radioisotopes)?

  • Answer :

  • Spatiotemporal Control : Stagger reaction steps—first perform CuAAC for azide-alkyne conjugation, then incubate with fluorescent streptavidin post-labeling .
  • Dual-Labeling : Combine with DBCO-modified probes to leverage orthogonal SPAAC reactions .
    • Critical Consideration : Confirm lack of cross-reactivity using control experiments with single-probe systems .

Q. How can this compound be integrated with CRISPR-based protein tracking or SILAC for dynamic proteomic studies?

  • Answer :

  • CRISPR Fusion : Fuse alkyne-tagged dCas9 with target proteins, then label with this compound for pull-down assays .
  • SILAC Integration : Combine heavy isotope-labeled amino acids with biotin-streptavidin enrichment for time-resolved proteomics .
    • Data Analysis : Use MaxQuant or Proteome Discoverer to distinguish labeled vs. unlabeled peptides, accounting for biotin’s +226.08 Da mass shift .

Q. What analytical techniques validate the structural integrity of this compound in ADC (Antibody-Drug Conjugate) linker applications?

  • Answer :

  • LC-MS/MS : Confirm molecular weight (expected: ~946 Da for PC variant) and detect hydrolyzed azide byproducts .
  • Peptide Mapping : Digest ADCs with trypsin, then identify biotinylated peptides via avidin affinity columns .
    • Challenge : PEG3’s polydispersity may complicate mass spec interpretation; use high-resolution instruments (e.g., Orbitrap) .

Eigenschaften

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZFIYMARMNDM-MJUSKHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N9O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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